N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
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Description
N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Biological Activity
N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound possesses a molecular formula of C22H27N5O4 and a molecular weight of approximately 425.49 g/mol. Its structural complexity includes various functional groups that may contribute to its biological effects.
Property | Value |
---|---|
Molecular Formula | C22H27N5O4 |
Molecular Weight | 425.49 g/mol |
Purity | Typically 95% |
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that related heterocyclic compounds can induce apoptosis in cancer cells through the intrinsic pathway by disrupting mitochondrial function and activating caspases . For example, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), often showing IC50 values in the low micromolar range .
- Inhibition of Cell Migration : The compound's ability to inhibit cell migration has been linked to disruptions in the FAK/Paxillin signaling pathway. This suggests potential applications in preventing metastasis in cancer therapy .
- DNA Intercalation : Some studies suggest that compounds within this chemical class can intercalate into DNA strands, leading to the formation of adducts that may contribute to their cytotoxic effects .
Case Studies
Multiple studies have explored the biological activity of compounds structurally related to this compound:
- Study on Anticancer Properties : A recent study evaluated a series of benzofuran derivatives for their anticancer properties. Among them, certain derivatives exhibited IC50 values as low as 0.25 μM against HepG2 cells and demonstrated the ability to regulate AMPK phosphorylation pathways .
- Evaluation of Migration Inhibition : Another investigation focused on the migration inhibition capabilities of similar compounds in A549 cells. The results indicated a profound reduction in cell migration when treated with these compounds compared to controls .
- Mechanistic Insights : A detailed mechanistic study highlighted that some derivatives could induce cell cycle arrest and senescence in cancer cells through modulation of p53/p21 pathways .
Properties
IUPAC Name |
N-[5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-22(2)10-14-4-3-5-16(19(14)29-22)28-12-18(26)25-9-8-15-17(11-25)30-21(23-15)24-20(27)13-6-7-13/h3-5,13H,6-12H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYYJCAKSUBOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.